2-{[5-(3,4-dihydro-2(1H)-isoquinolinyl)-2,1,3-benzoxadiazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-{[5-(3,4-dihydro-2(1H)-isoquinolinyl)-2,1,3-benzoxadiazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3,4-dihydro-2(1H)-isoquinolinyl)-2,1,3-benzoxadiazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline involves multiple steps, typically starting with the preparation of the isoquinoline core. One common method involves the Pictet-Spengler reaction, where phenylethylamine and an aldehyde react in the presence of an acid catalyst to form the tetrahydroisoquinoline core .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques could be employed to enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3,4-dihydro-2(1H)-isoquinolinyl)-2,1,3-benzoxadiazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinoline derivatives, while reduction reactions can produce dihydroisoquinoline derivatives .
Scientific Research Applications
2-{[5-(3,4-dihydro-2(1H)-isoquinolinyl)-2,1,3-benzoxadiazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{[5-(3,4-dihydro-2(1H)-isoquinolinyl)-2,1,3-benzoxadiazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline derivatives, such as:
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities.
Quinoline: Another nitrogen-containing heterocycle with diverse biological properties.
Benzoxadiazole derivatives: Compounds with similar structural features and applications.
Uniqueness
The presence of both the isoquinoline and benzoxadiazole moieties allows for versatile interactions with biological targets, making it a valuable compound for scientific research .
Properties
Molecular Formula |
C24H22N4O3S |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-yl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C24H22N4O3S/c29-32(30,28-14-12-18-6-2-4-8-20(18)16-28)24-22(10-9-21-23(24)26-31-25-21)27-13-11-17-5-1-3-7-19(17)15-27/h1-10H,11-16H2 |
InChI Key |
HUNPLMVHFPXSTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C4=NON=C4C=C3)S(=O)(=O)N5CCC6=CC=CC=C6C5 |
Origin of Product |
United States |
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